molecular formula C11H12N2 B1367995 4-((Cyclopropylamino)methyl)benzonitrile CAS No. 953903-93-0

4-((Cyclopropylamino)methyl)benzonitrile

Cat. No.: B1367995
CAS No.: 953903-93-0
M. Wt: 172.23 g/mol
InChI Key: HJOGHIUFZSESGR-UHFFFAOYSA-N
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Description

4-((Cyclopropylamino)methyl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzonitrile group attached to a cyclopropylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylamino)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylamino)methyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Cyclopropylamino)methyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Cyclopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Cyclopropylamino)methyl)benzonitrile hydrochloride
  • 4-(Cyclopropylamino)benzonitrile

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its cyclopropylamino methyl group provides unique steric and electronic properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGHIUFZSESGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588449
Record name 4-[(Cyclopropylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953903-93-0
Record name 4-[(Cyclopropylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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